2(1H)-Pyridinone, 5-ethyl-3-(((6-ethyl-3-methoxy-5-methyl-2-pyridinyl)methyl)amino)-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-(((6-ethyl-3-methoxy-5-methyl-2-pyridinyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes multiple functional groups such as ethyl, methoxy, and methyl groups attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((6-ethyl-3-methoxy-5-methyl-2-pyridinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of the ethyl, methoxy, and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, methanol, and methylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((6-ethyl-3-methoxy-5-methyl-2-pyridinyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((6-ethyl-3-methoxy-5-methyl-2-pyridinyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 5-ethyl-3-(((6-ethyl-3-methoxy-5-methyl-2-pyridinyl)methyl)amino)-6-methyl- include other pyridinone derivatives with different substituents. Examples include:
- 2(1H)-Pyridinone, 5-methyl-3-(((6-methyl-3-methoxy-5-ethyl-2-pyridinyl)methyl)amino)-6-ethyl-
- 2(1H)-Pyridinone, 5-ethyl-3-(((6-methyl-3-ethoxy-5-methyl-2-pyridinyl)methyl)amino)-6-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((6-ethyl-3-methoxy-5-methyl-2-pyridinyl)methyl)amino)-6-methyl- lies in its specific combination of functional groups and their positions on the pyridinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
139548-46-2 |
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Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-ethyl-3-[(6-ethyl-3-methoxy-5-methylpyridin-2-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-6-13-9-15(18(22)20-12(13)4)19-10-16-17(23-5)8-11(3)14(7-2)21-16/h8-9,19H,6-7,10H2,1-5H3,(H,20,22) |
InChI Key |
MYPUEIWWSFJAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=C(C(=N2)CC)C)OC)C |
Origin of Product |
United States |
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